molecular formula C66H122N2O19P2.4Na B066583 Eritoran CAS No. 185955-34-4

Eritoran

Cat. No. B066583
CAS RN: 185955-34-4
M. Wt: 1313.7 g/mol
InChI Key: BPSMYQFMCXXNPC-MFCPCZTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eritoran (E5564) is a well-researched compound designed to mitigate the immune system's response to endotoxins, particularly LPS, a major component of the outer membrane of gram-negative bacteria. This synthetic molecule competes with LPS for binding to the TLR4-MD-2 receptor complex on immune cells, thereby inhibiting the subsequent inflammatory response typically triggered by bacterial infections (Ho Min Kim et al., 2007).

Synthesis Analysis

The synthesis of this compound leverages advanced organic chemistry techniques to create a molecule that closely mimics the structure of Lipid A but with crucial differences that enable it to act as an effective antagonist to TLR4. The synthesis involves complex chemical pathways to ensure the molecule possesses the necessary pharmacokinetic and pharmacodynamic properties for therapeutic efficacy. The detailed synthetic pathway of this compound is proprietary to its developers, focusing on achieving the optimal antagonist structure to inhibit TLR4 activation (S. H. Park et al., 2011).

Molecular Structure Analysis

This compound's molecular structure is crucial to its function as a TLR4 antagonist. The molecule is designed to fit into the binding site of the MD-2 protein, which is part of the TLR4-MD-2 receptor complex. The interaction is primarily mediated through a hydrophobic internal pocket in MD-2, where this compound's structure allows it to effectively compete with LPS, preventing the activation of the immune response. The crystal structure of the TLR4-MD-2 complex with bound this compound provides insight into the molecular interactions that underpin its antagonistic effect (Ho Min Kim et al., 2007).

Chemical Reactions and Properties

This compound's chemical properties, including its reactivity and stability, are tailored to ensure it remains effective in the biological environment. Its structural similarity to Lipid A enables it to bind to the TLR4-MD-2 complex, but the modifications prevent it from activating the complex, thus inhibiting the downstream signaling pathways that lead to inflammation. The specific chemical reactions involved in this compound's mechanism of action include its competitive binding to MD-2, which is essential for its anti-inflammatory effects (S. H. Park et al., 2011).

Physical Properties Analysis

The physical properties of this compound, such as solubility, stability, and distribution in the body, are optimized for its role as an intravenous therapeutic agent. These properties are critical for ensuring that this compound can be administered effectively and reach its target receptor in the immune system. The pharmacokinetic profile of this compound demonstrates a slow plasma clearance and a long half-life, allowing it to exert its antagonistic effects over an extended period (D. Rossignol et al., 2004).

Chemical Properties Analysis

This compound's chemical stability and reactivity are designed to ensure that it remains effective under physiological conditions. Its interaction with the TLR4-MD-2 complex is a critical aspect of its mechanism of action, requiring the molecule to maintain its structural integrity in the biological milieu. The chemical properties of this compound, including its resistance to metabolic degradation and its ability to maintain binding affinity for MD-2, are essential for its function as a TLR4 antagonist (D. Rossignol et al., 2004).

Scientific Research Applications

  • Colon Cancer Treatment : Eritoran has been explored as a potential treatment for colon cancer. It acts as a TLR4 inhibitor, affecting the balance of lipopolysaccharide (LPS) receptors, which are implicated in colorectal carcinogenesis. This compound treatment in mouse models showed a significant reduction in tumor burden, decreased cell proliferation, and increased apoptosis in tumor cells (Kuo, Lee, & Yu, 2016).

  • Pharmacokinetics and Safety : A study on healthy volunteers showed that this compound was safe and well-tolerated during a 72-hour intravenous infusion. The study provided insights into its pharmacokinetics, pharmacodynamics, and lipid distribution profile, indicating that this compound associates extensively with high-density lipoproteins while retaining its antagonistic activity (Rossignol et al., 2004).

  • Severe Sepsis Treatment : In a randomized trial for patients with severe sepsis, this compound did not significantly reduce 28-day mortality compared to a placebo. The study highlighted the complexities in treating severe sepsis and the need for further research (Opal et al., 2013).

  • Potential for COVID-19 Treatment : this compound has been considered for repurposing in treating COVID-19. Its ability to suppress TLR4 activity, which controls the production of multiple cytokines, may help in preventing severe pneumonia in COVID-19 patients by mitigating cytokine storms (Tsukahara, 2022).

  • Inflammatory Damage in Retinochoroidal Tissue : A study on a rat model of endotoxin-induced inflammation showed that this compound treatment resulted in less inflammatory damage in terms of serum and retinochoroidal tissue parameters, suggesting its potential use in ocular inflammatory conditions (Ekici et al., 2014).

  • Influenza Treatment in Rodents : this compound has shown promise as a treatment for influenza in rodent models, indicating its potential beyond bacterial infections (Potera, 2013).

  • Clinical Prospects in Cardiovascular Surgery : this compound has been reviewed for its pharmacokinetics and clinical prospects, particularly in the context of cardiovascular surgery. Its ability to inhibit cytokine production and reduce inflammation post-surgery has been highlighted (Can, 2010).

Mechanism of Action

Target of Action

Eritoran primarily targets the Toll-like receptor 4 (TLR4) complex, which plays a crucial role in the body’s immune response to bacterial infections. TLR4 is part of the innate immune system and recognizes lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria .

Mode of Action

this compound is a structural analogue of the lipid A portion of LPS. It competes with LPS for binding to the myeloid differentiation-2 (MD-2)/TLR4 complex. By binding to this complex, this compound inhibits the activation of TLR4, thereby preventing the downstream signaling that leads to the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha .

Biochemical Pathways

The inhibition of TLR4 by this compound affects several biochemical pathways. Normally, the binding of LPS to TLR4 triggers a signaling cascade involving MyD88 and TRIF pathways, leading to the activation of NF-κB and the production of inflammatory cytokines. By blocking this interaction, this compound reduces the activation of these pathways, thereby decreasing inflammation .

Pharmacokinetics

This compound exhibits specific pharmacokinetic properties:

Result of Action

At the molecular level, this compound’s inhibition of TLR4 leads to a significant reduction in the production of pro-inflammatory cytokines. This results in decreased inflammation and a potential reduction in the severity of sepsis. At the cellular level, this inhibition can lead to reduced proliferation and increased apoptosis in certain cancer cells, as observed in colorectal cancer models .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors:

: DrugBank : American Association for Cancer Research : American Chemical Society

Safety and Hazards

Eritoran should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Future sepsis treatments will depend on better understanding the complex biological mechanisms of sepsis pathogenesis, the high heterogeneity of septic humans as defined by clinical presentations and unique immunological biomarkers, and improved stratifications for targeted interventions . The development of Eritoran tetrasodium (E5564), a potent and full antagonist of LPS at TLR4, is a significant advance and offers hope that other TLR-selective antagonists may become available in future years .

Biochemical Analysis

Biochemical Properties

Eritoran acts as a toll-like receptor 4 (TLR4) inhibitor . It has been shown to down-regulate the intracellular generation of pro-inflammatory cytokines IL-6 and TNF-alpha in human monocytes . This suggests that this compound interacts with these biomolecules and inhibits their activity, thereby playing a significant role in biochemical reactions.

Cellular Effects

This compound has demonstrated significant effects on various types of cells and cellular processes. In mouse models of chronic liver injury, this compound significantly reduced serum ALT levels and decreased hepatic inflammatory cell infiltration without altering hepatic steatosis . Additionally, this compound attenuated liver fibrosis by decreasing hepatic stellate cells (HSCs) activation . These findings suggest that this compound influences cell function and impacts cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its action as a TLR4 inhibitor . It inhibits lipid A binding to MD2 and terminates MD2/TLR4-mediated signaling . This mechanism of action suggests that this compound binds to biomolecules, inhibits enzymes, and changes gene expression to exert its effects.

Temporal Effects in Laboratory Settings

This compound has a relatively long half-life of 50.4 to 62.7 hours This suggests that it remains stable over time in laboratory settings

Dosage Effects in Animal Models

In mouse models of chronic liver injury, this compound (10 mg/kg) was administered and it significantly reduced serum ALT levels and decreased hepatic inflammatory cell infiltration

Transport and Distribution

This compound is primarily bound to high-density lipoproteins, approximately 55% This suggests that it may be transported and distributed within cells and tissues via these lipoproteins

properties

IUPAC Name

[(2R,3R,4R,5S,6R)-4-decoxy-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-4-[(3R)-3-methoxydecoxy]-6-(methoxymethyl)-3-[[(Z)-octadec-11-enoyl]amino]-5-phosphonooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H126N2O19P2/c1-7-11-15-19-22-25-26-27-28-29-30-32-34-38-42-46-57(70)67-60-64(82-49-47-54(80-6)45-41-36-18-14-10-4)62(86-88(73,74)75)56(51-79-5)85-65(60)83-52-55-61(72)63(81-48-43-39-35-24-21-17-13-9-3)59(66(84-55)87-89(76,77)78)68-58(71)50-53(69)44-40-37-33-31-23-20-16-12-8-2/h25-26,54-56,59-66,72H,7-24,27-52H2,1-6H3,(H,67,70)(H,68,71)(H2,73,74,75)(H2,76,77,78)/b26-25-/t54-,55-,56-,59-,60-,61-,62-,63-,64-,65-,66-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSMYQFMCXXNPC-MFCPCZTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC)OP(=O)(O)O)OCCC(CCCCCCC)OC)NC(=O)CCCCCCCCCC=CCCCCCC)O)OCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC)OP(=O)(O)O)OCC[C@@H](CCCCCCC)OC)NC(=O)CCCCCCCCC/C=C\CCCCCC)O)OCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H126N2O19P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60873217
Record name Eritoran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1313.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Eritoran is a toll-like receptor 4 inhibitor.
Record name Eritoran
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04933
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

185955-34-4
Record name Eritoran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185955-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eritoran [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185955344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eritoran
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04933
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eritoran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERITORAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/551541VI0Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eritoran
Reactant of Route 2
Eritoran
Reactant of Route 3
Eritoran
Reactant of Route 4
Eritoran
Reactant of Route 5
Eritoran
Reactant of Route 6
Eritoran

Q & A

Q1: What is the primary mechanism of action for Eritoran?

A1: this compound is a synthetic lipid A mimetic that acts as a Toll-like receptor 4 (TLR4) antagonist. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It binds to the TLR4/myeloid differentiation factor 2 (MD-2) complex on immune cells, preventing the binding of lipopolysaccharide (LPS), a potent immunostimulatory component of Gram-negative bacteria. [, , , , , , , , , , , , , , , ]

Q2: What are the downstream effects of this compound binding to the TLR4/MD-2 complex?

A2: By blocking LPS binding, this compound inhibits the activation of downstream signaling pathways, including NF-κB and MAPK pathways. [, , , , , , , ] This ultimately leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. [, , , , , , , , , , , , , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound tetrasodium is C31H57NNa4O18P. Its molecular weight is 883.7 g/mol.

Q4: What is known about the stability of this compound in different solutions?

A4: this compound is not known to possess catalytic properties and has not been explored for applications in catalysis.

Q5: Have computational methods been used to study this compound and its interactions?

A5: Yes, molecular modeling studies have been conducted to understand the binding interactions of this compound with the TLR4/MD-2 complex in different species. [, ] These studies have shed light on the species-specific activity profiles of this compound and related compounds like lipid IVa.

Q6: How does the structure of this compound relate to its activity as a TLR4 antagonist?

A6: this compound is a synthetic analog of lipid A, mimicking its structure to competitively bind to the TLR4/MD-2 complex. [, ] Modifications to the lipid A scaffold can impact its activity and species specificity. For instance, lipid IVa, a tetra-acylated precursor of lipid A, exhibits species-dependent activity, acting as an agonist in mice but an antagonist in humans. []

Q7: What are the formulation strategies employed to improve the stability and bioavailability of this compound?

A7: this compound is formulated as a tetrasodium salt for intravenous administration. [, , , ] The formulation is designed to ensure stability and solubility for intravenous delivery.

A7: Information on SHE regulations is not provided in the provided research articles.

Q8: What is the pharmacokinetic profile of this compound?

A8: this compound exhibits a long pharmacokinetic half-life, slow plasma clearance, and a small volume of distribution. [, ] It binds extensively to HDLs, which influences its pharmacodynamic profile. [, ]

Q9: How does the pharmacodynamic profile of this compound relate to its dosing regimen?

A9: this compound exhibits a shorter pharmacodynamic half-life compared to its pharmacokinetic half-life. [, ] This finding led to the exploration of intermittent intravenous infusion strategies to maintain continuous pharmacodynamic activity. [] Studies demonstrated that twice-daily dosing could effectively replace continuous infusion while maintaining LPS blockade. []

Q10: What in vitro and in vivo models have been used to study this compound's efficacy?

A10: this compound's efficacy has been investigated in various in vitro and in vivo models, including:

  • In vitro:
    • Human whole blood assays to assess cytokine release in response to LPS stimulation. [, , ]
    • Cell culture models using human aortic endothelial cells (HAECs) to study the effects of this compound on LPS- and oxidized phospholipid-induced inflammation. []
  • In vivo:
    • Rodent models of sepsis induced by LPS administration. [, , , , , , , ]
    • Mouse models of myocardial ischemia-reperfusion injury. []
    • Rat models of endotoxin-induced inflammation in the eye. []
    • Animal models of influenza virus infection. [, , , , ]
    • Rat models of chronic stress-induced myocardial injury. []

Q11: What were the key findings of preclinical studies investigating this compound's effects on influenza virus infection?

A11: Preclinical studies demonstrated that this compound treatment:

  • Reduced lung pathology and mortality in mice infected with a mouse-adapted influenza A virus. [, ]
  • Blocked influenza-induced lethality in wild-type mice. []
  • Blunted serum HMGB1 levels and improved lung pathology in influenza B virus-infected cotton rats. []
  • Reversed influenza-induced suppression of CXCL1 and CXCL2, restoring neutrophil recruitment and reducing bacterial burden in a secondary bacterial infection model. []

Q12: What were the primary outcomes of the Phase II clinical trial of this compound in patients with severe sepsis?

A12: The Phase II trial showed that this compound was generally well-tolerated. [] While the overall 28-day mortality rates were not significantly different between the this compound and placebo groups, a trend towards lower mortality was observed in a pre-specified subgroup of patients with higher APACHE II scores (indicating higher severity of illness). []

Q13: What were the outcomes of the Phase III ACCESS trial of this compound in severe sepsis?

A13: The Phase III ACCESS trial, unfortunately, did not show a statistically significant reduction in 28-day all-cause mortality in patients with severe sepsis treated with this compound compared to placebo. []

A13: The provided research articles do not contain information on resistance or cross-resistance to this compound.

Q14: What is the safety profile of this compound based on preclinical and clinical studies?

A14: The provided research articles primarily focus on the intravenous administration of this compound and do not delve into alternative drug delivery or targeting strategies.

Q15: Have any biomarkers been identified to predict the efficacy of this compound or monitor treatment response?

A15: The provided research articles do not contain information on the environmental impact or degradation of this compound.

Q16: Beyond sepsis, what other potential applications have been explored for this compound?

A16: Given its mechanism of action as a TLR4 antagonist, this compound has been investigated for its potential therapeutic benefits in several other conditions, including:

  • Influenza virus infection: Preclinical studies have shown promising results for this compound in reducing lung injury and mortality in influenza-infected animals. [, , , , ]
  • Myocardial ischemia-reperfusion injury: this compound has demonstrated cardioprotective effects in preclinical models of heart attack. []
  • Neuroinflammation and depression: Emerging evidence suggests that TLR4 signaling may contribute to neuroinflammation and depression. [] Preclinical studies exploring this compound's antidepressant-like effects have shown promising results. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.